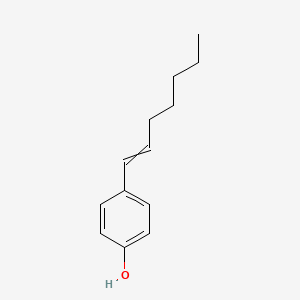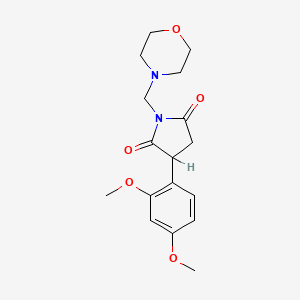
(Ethaneseleninyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethaneseleninyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to an ethane group, which is further attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (ethaneseleninyl)benzene typically involves the reaction of ethylselenol with bromobenzene under specific conditions. The reaction proceeds as follows:
Preparation of Ethylselenol: Ethylselenol can be synthesized by the reduction of diethyl diselenide using sodium borohydride in ethanol.
Formation of this compound: Ethylselenol is then reacted with bromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common
Analyse Des Réactions Chimiques
Types of Reactions: (Ethaneseleninyl)benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Ethaneselenol or other reduced forms.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(Ethaneseleninyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and antioxidant treatments.
Industry: this compound can be used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (ethaneseleninyl)benzene involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Attack: Selenium can donate electron pairs to electrophilic centers, facilitating the formation of new bonds.
Electrophilic Attack: Selenium can also accept electron pairs from nucleophiles, leading to the formation of selenonium ions.
Comparaison Avec Des Composés Similaires
(Ethaneseleninyl)benzene can be compared with other organoselenium compounds such as:
Phenylselenol: Similar in structure but with a direct selenium-benzene bond.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenophenes: Selenium-containing heterocycles with different reactivity profiles.
Propriétés
Numéro CAS |
65275-41-4 |
|---|---|
Formule moléculaire |
C8H10OSe |
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
ethylseleninylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
UABIGQVTHWGILS-UHFFFAOYSA-N |
SMILES canonique |
CC[Se](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)


![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)

![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)


